1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Overview
Description
“1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate” is a chemical compound with the molecular formula CHBFN . It has an average mass of 476.401 Da and a monoisotopic mass of 476.298584 Da .
Synthesis Analysis
The synthesis of this compound is related to the field of homogeneous catalysis . The synthesis of similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride, involves the alkylation of aniline, an industrial chemical that is available in bulk . This approach is cost-effective and modular .Molecular Structure Analysis
The empirical formula of this compound is C27H39BF4N2 . It is related to the compound 4,5-Dihydro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate, also known as N,N′-Bis(2,6-diisopropylphenyl)dihydroimidazolium tetrafluoroborate or SIPr-HBF4 .Chemical Reactions Analysis
This compound is part of the N-heterocyclic carbene (NHC) ligands, which are tremendously valuable in homogeneous catalysis . They are involved in various cross-coupling reactions, including N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings .Physical and Chemical Properties Analysis
The compound is a solid . It is related to the compound 1,3-Diisopropylimidazolium tetrafluoroborate, which has a melting point of 62-79 °C .Scientific Research Applications
Single Electron Transfer Reagent and Organic Transformations
This compound has been utilized in the formation of an imidazole-based radical, acting as a single electron transfer reagent in various organic transformations. This includes activation of aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 to methoxyborane, all conducted at ambient temperature and pressure (Das et al., 2020).
N-Heterocyclic Carbene Precursor and Complexation Studies
The compound serves as a precursor for N-heterocyclic carbene (NHC) generation, leading to the formation of elusive free bisimino-N-heterocyclic carbene and its rearrangement through C–C coupling. This showcases its potential in creating novel organometallic complexes (Liu et al., 2013).
[3 + 2]-Dipolar Cycloaddition Reactions
It's applied in [3 + 2]-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes bearing electron-withdrawing groups, forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines (Merling et al., 2012).
Catalytic Applications in C−C and C−N Bond Formation
The compound has catalytic applications, notably in Suzuki-type C−C coupling and room-temperature C−N bond formation using aryl halides. This highlights its role in facilitating complex organic synthesis processes (Dastgir et al., 2010).
Mechanism of Action
Target of Action
This compound is a type of N-heterocyclic carbene (NHC) ligand , which are commonly used in homogeneous catalysis . .
Mode of Action
As an NHC ligand, it is likely to act as a strong σ-donor and weak π-acceptor, forming a coordinate covalent bond with a metal center in a catalyst . This interaction can influence the electronic properties of the metal center and thus affect the catalytic activity .
Biochemical Pathways
In general, NHC ligands are involved in various catalytic reactions, including cross-coupling reactions, olefin metathesis, and others . The exact pathways and their downstream effects would depend on the specific reaction conditions and the other components of the catalytic system.
Result of Action
As part of a catalyst, it would contribute to the overall reaction outcome by influencing the activity of the metal center . The specific effects would depend on the reaction being catalyzed.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of these compounds hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This generality of approach in ligand design is demonstrated through the facile synthesis of other ligands that differ in steric properties and N-wingtip arrangement .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNPOPDNJTGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472569 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-25-3 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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